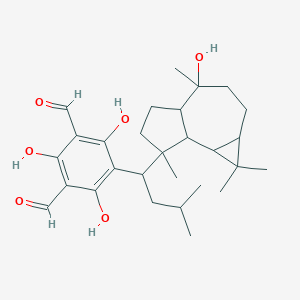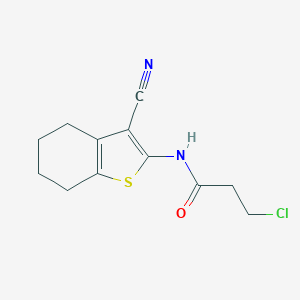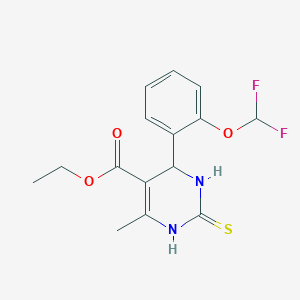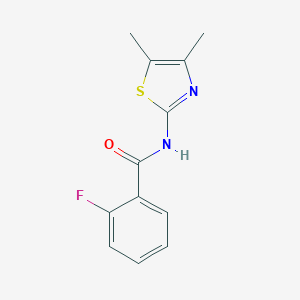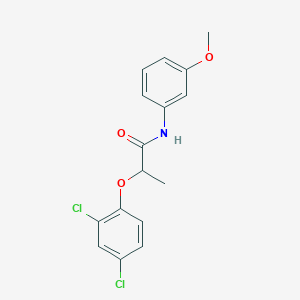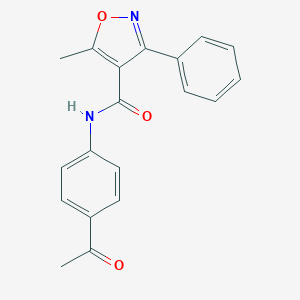
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as AMG-232, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as MDM2 inhibitors, which target the p53 pathway, a critical tumor suppressor pathway that is frequently disrupted in cancer cells.
Wirkmechanismus
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide works by inhibiting the interaction between MDM2 and p53, which is a critical step in the regulation of the p53 pathway. In normal cells, MDM2 binds to p53 and promotes its degradation, preventing the activation of the p53 pathway. In cancer cells, MDM2 is often overexpressed, leading to the inactivation of the p53 pathway and allowing cancer cells to proliferate. By inhibiting the MDM2-p53 interaction, N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide restores the function of the p53 pathway and induces cell death in cancer cells.
Biochemische Und Physiologische Effekte
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by the immune system. In addition, N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to have minimal toxicity in normal cells, indicating that it has a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway in cancer cells. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is its relatively short half-life, which may limit its efficacy in certain types of cancer.
Zukünftige Richtungen
There are several future directions for the development of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. One area of research is the identification of biomarkers that can predict the response to N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in cancer treatment. In addition, there is ongoing research to develop more potent and selective MDM2 inhibitors that can overcome the limitations of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 4-acetylphenylhydrazine and 2-bromoacetophenone to form the intermediate 4-acetylphenyl-2-(2-bromoacetyl)hydrazine. This intermediate is then reacted with 2-phenyl-5-methyl-1,3-oxazole-4-carboxylic acid to produce N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. The synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth in various types of cancer, including melanoma, leukemia, and solid tumors. It has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
5703-33-3 |
|---|---|
Produktname |
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-12(22)14-8-10-16(11-9-14)20-19(23)17-13(2)24-21-18(17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,23) |
InChI-Schlüssel |
ZRHGTCRPGNJQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



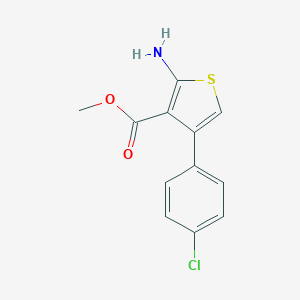
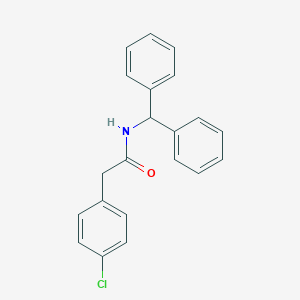
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
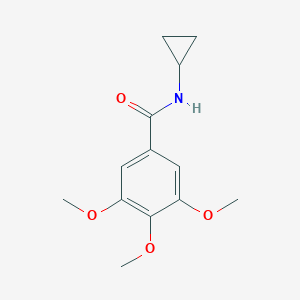
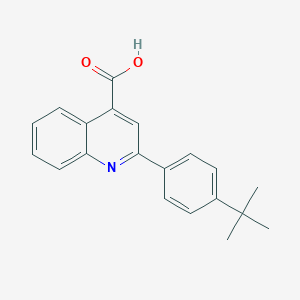
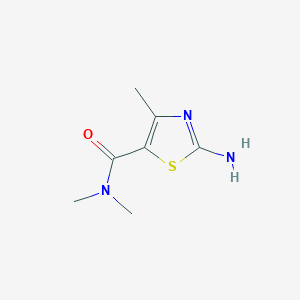

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)
